Cas no 2034412-16-1 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(3-methoxyphenyl)acetamide
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- Inchi: 1S/C16H18ClNO3S/c1-20-12-5-3-4-11(8-12)9-16(19)18-10-13(21-2)14-6-7-15(17)22-14/h3-8,13H,9-10H2,1-2H3,(H,18,19)
- InChI Key: VRRLAVQHHZRHSN-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(C([H])([H])C2C([H])=C([H])C([H])=C(C=2[H])OC([H])([H])[H])=O)OC([H])([H])[H])S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 358
- XLogP3: 3.2
- Topological Polar Surface Area: 75.8
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-7814-2μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-10μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-1mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-2mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-3mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-4mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-5mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-7814-10mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide |
2034412-16-1 | 10mg |
$118.5 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
Introduction to N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide (CAS No. 2034412-16-1)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide, identified by its CAS number 2034412-16-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of functional groups such as chlorothiophene and methoxyphenyl moieties suggests a rich chemical diversity that could be exploited for therapeutic purposes.
The structural composition of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide encompasses several key features that contribute to its unique chemical properties. The chlorothiophene ring, a sulfur-containing heterocycle, is known for its ability to interact with biological targets in a manner distinct from traditional aromatic systems. This feature makes it a valuable component in the design of molecules with specific pharmacological profiles. Additionally, the methoxyethyl and methoxyphenyl groups introduce polar characteristics, enhancing solubility and potentially influencing metabolic pathways.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The study of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide aligns with this trend, as researchers explore its potential in addressing various diseases. For instance, preliminary studies have indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. This observation is particularly relevant given the increasing recognition of inflammation as a central mechanism in numerous pathological conditions.
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide represents a significant achievement in organic chemistry, showcasing the ability to integrate multiple functional groups into a single molecular entity. The synthetic route typically involves multi-step reactions, including nucleophilic substitution and condensation processes, which highlight the compound's complexity. Advanced techniques such as computational chemistry have been employed to optimize synthetic pathways and predict the compound's behavior under various conditions.
The pharmacological evaluation of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide has revealed promising results in preclinical studies. These investigations have focused on assessing its interaction with biological targets such as kinases and transcription factors, which are critical players in cellular signaling pathways. The compound's ability to modulate these pathways suggests its potential as a lead molecule for further drug development. Moreover, its structural features may contribute to reduced toxicity compared to existing therapeutic agents, a crucial factor in the design of new drugs.
In the context of drug discovery, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide exemplifies the importance of structural diversity in identifying novel therapeutics. The integration of heterocyclic moieties with functional groups like methoxy and chloro provides a scaffold that can be modified to enhance pharmacological activity. This approach is supported by recent advancements in medicinal chemistry, which emphasize the use of computational tools to predict and optimize molecular properties.
The future prospects for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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